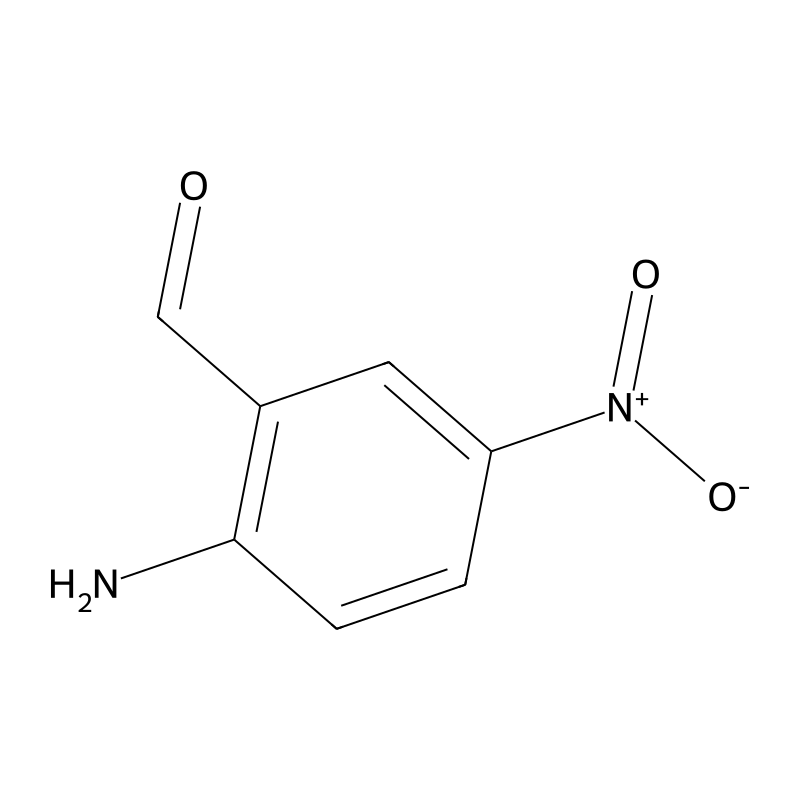2-Amino-5-nitrobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Amino-5-nitrobenzaldehyde, with the molecular formula and a molecular weight of 166.14 g/mol, is an aromatic compound characterized by the presence of both an amino group and a nitro group attached to a benzaldehyde structure. This compound is recognized for its unique chemical properties, which make it a valuable intermediate in various synthetic applications, particularly in pharmaceuticals and organic chemistry .
Due to limited research on 2-A-5-NB, its mechanism of action in biological systems or interaction with other compounds is not documented.
- Reduction Reactions: The nitro group can be reduced to an amino group, yielding diamine derivatives. This transformation is significant for synthesizing complex organic molecules.
- Condensation Reactions: It can undergo condensation with various nucleophiles to form Schiff bases, which are important in coordination chemistry and catalysis.
- Electrophilic Substitution: The electron-rich aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the benzene ring .
Research indicates that 2-Amino-5-nitrobenzaldehyde exhibits biological activity that may include antimicrobial and anti-inflammatory properties. Its derivatives have been explored for potential therapeutic effects, including anticancer activity. The presence of both amino and nitro groups enhances its interaction with biological targets, making it a candidate for drug development .
Several methods have been developed for synthesizing 2-Amino-5-nitrobenzaldehyde:
- Nitration of Benzaldehyde: Benzaldehyde can be nitrated to introduce the nitro group, followed by amination to introduce the amino group.
- Reduction of Nitro Compounds: Starting from 5-nitrobenzaldehyde, the compound can be subjected to reduction conditions that convert the nitro group to an amino group.
- Reactions with Amines: Direct reaction between 5-nitrobenzaldehyde and primary amines can yield 2-Amino-5-nitrobenzaldehyde under appropriate conditions .
The applications of 2-Amino-5-nitrobenzaldehyde are diverse:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Dyes and Pigments: Its unique structure allows it to be used in the production of dyes.
- Research: It is utilized in organic synthesis and as a reagent in chemical research due to its reactivity and ability to form derivatives .
Studies on the interactions of 2-Amino-5-nitrobenzaldehyde with biological molecules have shown that it can bind effectively to proteins and nucleic acids, influencing their function. This characteristic is particularly relevant in drug design, where understanding these interactions can lead to more effective therapeutic agents .
Several compounds share structural similarities with 2-Amino-5-nitrobenzaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Hydroxy-5-nitrobenzaldehyde | 97-51-8 | Contains a hydroxyl group; used in Schiff base formation. |
| 3-Amino-4-nitrobenzaldehyde | 56008-61-8 | Different positioning of functional groups; used in pharmaceuticals. |
| 4-Nitroaniline | 100-01-6 | Similar nitro group; primarily used as a dye intermediate. |
| 2-Nitrobenzaldehyde | 552-89-6 | Lacks amino functionality; utilized in organic synthesis. |
Uniqueness: The combination of both amino and nitro groups in 2-Amino-5-nitrobenzaldehyde distinguishes it from other similar compounds, providing unique reactivity patterns that are advantageous in synthetic applications and biological interactions .








